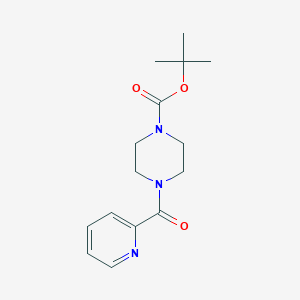

1-Boc-4-(2-pyridinylcarbonyl)-piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-protected compounds are widely used in organic synthesis. The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. The Boc group prevents unwanted reactions at the nitrogen atom during synthetic operations .

Synthesis Analysis

The synthesis of Boc-protected compounds typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate in the presence of a base . Pyrazole derivatives can be synthesized through various methods, including the reaction of hydrazones with nitroolefins .Molecular Structure Analysis

The molecular structure of a Boc-protected compound typically includes a carbamate group attached to the nitrogen atom of the compound .Chemical Reactions Analysis

Boc-protected compounds can undergo various reactions. The Boc group can be removed under acidic conditions, revealing the free amine . Pyrazole derivatives can participate in various reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a Boc-protected compound would depend on the specific compound. Generally, these compounds are stable under basic conditions but can be deprotected under acidic conditions .科学的研究の応用

Drug Design and Development

1-Boc-4-(2-pyridinylcarbonyl)-piperazine: is a valuable intermediate in medicinal chemistry. It’s used in the synthesis of various pharmacologically active molecules. For instance, its structure is pivotal in creating compounds that can act as boron carriers in neutron capture therapy , a targeted cancer treatment method. The boronic ester moiety of the compound can be utilized to design new drugs, particularly for conditions where precise targeting of cancer cells is crucial.

Organic Synthesis

In organic synthesis, this compound serves as a building block for constructing complex molecules. It’s particularly useful in Suzuki-Miyaura coupling reactions , which are widely employed in the synthesis of complex organic compounds, including pharmaceuticals and polymers. This reaction is essential for forming carbon-carbon bonds, a fundamental step in organic synthesis.

Neutron Capture Therapy

1-Boc-4-(2-pyridinylcarbonyl)-piperazine: derivatives can be designed to serve as boron carriers for neutron capture therapy (NCT) . NCT is a type of radiation therapy that targets tumors with high specificity. The boron-containing compounds accumulate in cancer cells and are then irradiated with neutrons, leading to the release of radiation that kills the tumor cells.

Chemical Research

This compound is also significant in chemical research, where it’s used to study new reactions and synthesis pathways. Its stability and reactivity make it an excellent candidate for exploring new chemical transformations, which can lead to the discovery of novel synthetic methods .

Industrial Applications

In the industrial context, 1-Boc-4-(2-pyridinylcarbonyl)-piperazine is involved in the synthesis of materials and chemicals that require specific pyridinyl structures. Its role in the development of new materials with unique properties is an area of ongoing research and development .

Pyrazole Synthesis

The compound is used in the synthesis of pyrazoles, which are important heterocyclic compounds. Pyrazoles have various applications, including in the development of agrochemicals, pharmaceuticals, and dyes. They are also used as intermediates in the synthesis of more complex chemical entities .

作用機序

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters interact with their targets through a process called protodeboronation . This process involves the removal of a boron atom from the molecule, which can lead to significant changes in the molecule’s structure and function .

Biochemical Pathways

Boronic acids and their esters are known to be involved in a variety of biochemical pathways due to their ability to form reversible covalent bonds with various biological molecules .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the bioavailability of the compound.

Result of Action

The protodeboronation process can lead to significant changes in the molecule’s structure and function, which could potentially have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 4-(pyridine-2-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-6-4-5-7-16-12/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIJSXMGDHIBBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)

![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)

![1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2940540.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2940541.png)

![1-benzyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2940545.png)

![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)

![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/no-structure.png)

![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)